Leucine, N-stearoyl-, L-
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Overview
Description
Leucine, N-stearoyl-, L- is an amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism Of Action
Leucine, N-stearoyl-, L- is believed to exert its effects through the activation of the mammalian target of rapamycin (mTOR) pathway. This pathway is involved in the regulation of cell growth and metabolism. By activating this pathway, Leucine, N-stearoyl-, L- can promote protein synthesis and cell growth.
Biochemical and Physiological Effects:
Leucine, N-stearoyl-, L- has been shown to have a number of biochemical and physiological effects. It has been shown to increase muscle protein synthesis, improve insulin sensitivity, and promote fat oxidation. It has also been shown to have anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
One of the advantages of using Leucine, N-stearoyl-, L- in lab experiments is its stability and purity. It is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, one of the limitations is that it can be expensive compared to other amino acid derivatives.
Future Directions
There are several future directions for the research of Leucine, N-stearoyl-, L-. One direction is to further explore its potential therapeutic effects on various diseases, including cancer, diabetes, and obesity. Another direction is to investigate its potential applications in the field of agriculture, including its effects on crop growth and yield. Additionally, further research is needed to explore its mechanism of action and to identify any potential side effects.
Conclusion:
In conclusion, Leucine, N-stearoyl-, L- is an amino acid derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. There are several future directions for the research of Leucine, N-stearoyl-, L-, including further exploration of its potential therapeutic effects and its applications in the field of agriculture.
Synthesis Methods
Leucine, N-stearoyl-, L- is synthesized through the reaction of stearic acid with L-leucine in the presence of a catalyst. The reaction yields a white crystalline powder that is highly pure and stable. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Scientific Research Applications
Leucine, N-stearoyl-, L- has been extensively studied for its potential applications in various fields. In the field of agriculture, it has been shown to improve the growth and yield of crops. In the field of medicine, it has been studied for its potential therapeutic effects on various diseases, including cancer, diabetes, and obesity.
properties
CAS RN |
14379-43-2 |
---|---|
Product Name |
Leucine, N-stearoyl-, L- |
Molecular Formula |
C24H47NO3 |
Molecular Weight |
397.6 g/mol |
IUPAC Name |
(2S)-4-methyl-2-(octadecanoylamino)pentanoic acid |
InChI |
InChI=1S/C24H47NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)25-22(24(27)28)20-21(2)3/h21-22H,4-20H2,1-3H3,(H,25,26)(H,27,28)/t22-/m0/s1 |
InChI Key |
FTIQEVPFMLQJJT-QFIPXVFZSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)O |
Other CAS RN |
14379-43-2 |
synonyms |
STEAROYL LEUCINE |
Origin of Product |
United States |
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